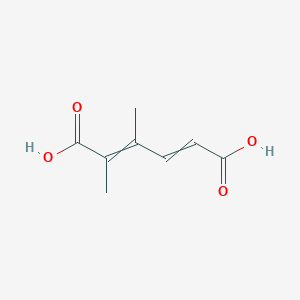
2,3-Dimethylhexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4. It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylhexa-2,4-dienedioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dienes and carboxylic acid derivatives in a series of reactions that introduce the necessary functional groups and double bonds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize readily available raw materials. These processes are designed to be cost-effective and efficient, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule .
Aplicaciones Científicas De Investigación
2,3-Dimethylhexa-2,4-dienedioic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Its unique structure and reactivity make it a candidate for drug development and other medical applications.
Industry: It is used in the production of specialty chemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism by which 2,3-Dimethylhexa-2,4-dienedioic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its double bonds can participate in conjugation and other electronic effects, modulating its reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylhexa-2,4-dienedioic acid
- 2,3-Dimethyl-2,4-hexadienedioic acid
- 2,5-Dimethylmuconic acid
Uniqueness
2,3-Dimethylhexa-2,4-dienedioic acid is unique due to its specific arrangement of double bonds and carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis .
Propiedades
Número CAS |
648883-66-3 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2,3-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(3-4-7(9)10)6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
ACDCZGWPKSKPDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C(=O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)

![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
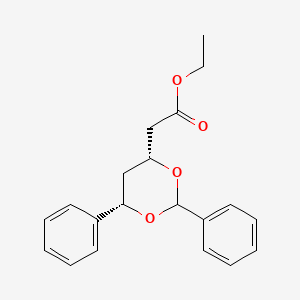
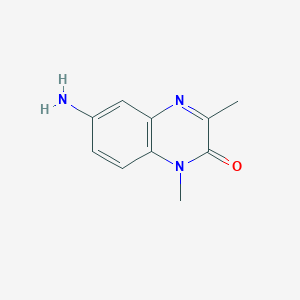
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)
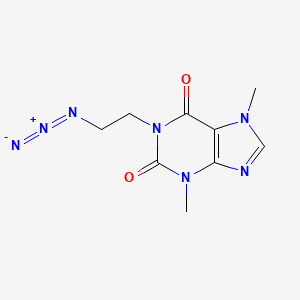
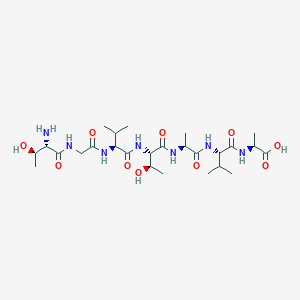
![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)
